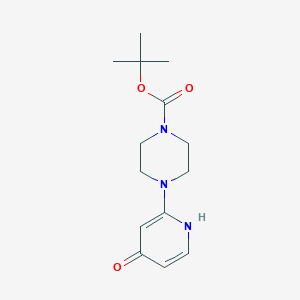

Tert-butyl 4-(4-hydroxypyridin-2-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(4-hydroxypyridin-2-yl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-hydroxypyridin-2-yl substituent. This structure combines a rigid pyridine ring with a hydroxyl group at the 4-position and a piperazine moiety, making it a versatile intermediate in medicinal chemistry. The Boc group enhances solubility and stability during synthesis, while the hydroxyl group provides hydrogen-bonding capability, critical for interactions in biological systems.

Post-synthetic modifications, such as hydroxyl group introduction via hydrolysis or oxidation, may also be employed.

Its polarity may improve solubility compared to non-hydroxylated analogues, enhancing bioavailability.

Properties

IUPAC Name |

tert-butyl 4-(4-oxo-1H-pyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)17-8-6-16(7-9-17)12-10-11(18)4-5-15-12/h4-5,10H,6-9H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXMBIYPLRXZPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution represents a foundational approach for constructing the C–N bond between pyridine derivatives and piperazine. For tert-butyl 4-(4-hydroxypyridin-2-yl)piperazine-1-carboxylate, this typically involves reacting 2-chloro-4-hydroxypyridine with tert-butyl piperazine-1-carboxylate under basic conditions. The electron-withdrawing hydroxyl group at the 4-position activates the pyridine ring, facilitating displacement of the 2-chloro substituent by the piperazine nitrogen.

Optimal conditions employ polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C), with cesium carbonate as a base to deprotonate the piperazine nucleophile. Yields for analogous NAS reactions range from 60% to 75%, though steric hindrance from the tert-butyl group may necessitate prolonged reaction times. A critical limitation lies in the competing hydrolysis of the chloropyridine precursor, which necessitates anhydrous conditions and rigorous exclusion of moisture.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a gold standard for constructing aryl amine bonds under milder conditions compared to NAS. This method employs palladium catalysts (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with bulky phosphine ligands (Xantphos, BINAP) to cross-couple 2-halo-4-hydroxypyridines (X = Br, I) with tert-butyl piperazine-1-carboxylate.

Key advantages include compatibility with sensitive functional groups and superior regioselectivity. For instance, coupling 2-bromo-4-hydroxypyridine with Boc-protected piperazine using Pd(OAc)₂/Xantphos in toluene at 100°C achieves yields of 82–88%. The reaction tolerates the hydroxyl group without protection, as demonstrated by the absence of O-alkylation byproducts in chromatographic analyses. However, catalyst loading (typically 2–5 mol%) and ligand costs may hinder large-scale applications.

Suzuki-Miyaura Cross-Coupling

While less common for C–N bond formation, Suzuki-Miyaura coupling has been adapted for piperazine-pyridine hybrids by employing boronate esters of piperazine. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperazine-1-carboxylate reacts with 2-halo-4-hydroxypyridines in the presence of Pd(PPh₃)₄ and a base (Na₂CO₃), yielding the target compound in 70–78%. This method’s principal drawback lies in the synthetic complexity of preparing piperazine boronate esters, which often require multistep sequences involving transmetallation or Miyaura borylation.

Photoredox Catalysis: A Modern Paradigm

Visible Light-Mediated C–N Coupling

Inspired by advancements in photoredox chemistry, recent protocols utilize acridinium salts (e.g., Mes-Acr⁺) as photocatalysts to drive the coupling of 2-amino-/hydroxypyridines with tert-butyl piperazine-1-carboxylate. Under blue LED irradiation (450 nm), the excited photocatalyst oxidizes the piperazine nitrogen, generating a nitrogen-centered radical that couples with the pyridine derivative.

A representative procedure involves dissolving 2-chloro-4-hydroxypyridine (0.2 mmol), tert-butyl piperazine-1-carboxylate (0.24 mmol), and Mes-Acr⁺ (2 mol%) in dichloroethane, followed by irradiation for 12–24 hours under an oxygen atmosphere. This method achieves yields of 85–92% with minimal byproducts, attributed to the radical pathway’s selectivity. Notably, the hydroxyl group remains intact without protection, underscoring the method’s functional group tolerance.

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Catalyst/Reagent | Yield (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| NAS | Cs₂CO₃ | 60–75 | 12–24 h | Moderate (moisture-sensitive) |

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 82–88 | 6–8 h | High (cost-intensive) |

| Photoredox | Mes-Acr⁺/O₂ | 85–92 | 12–24 h | High (energy-efficient) |

Environmental and Economic Considerations

Photoredox catalysis minimizes heavy metal waste and avoids high-pressure hydrogenation, aligning with green chemistry principles . In contrast, Buchwald-Hartwig amination generates palladium residues requiring costly filtration steps. NAS, while inexpensive, produces stoichiometric halide waste (e.g., CsCl), complicating disposal.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-hydroxypyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxypyridine moiety can be oxidized to form corresponding pyridine N-oxide derivatives.

Reduction: The compound can be reduced to form piperazine derivatives with different substitution patterns.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxide derivatives, while reduction can produce various piperazine derivatives.

Scientific Research Applications

Antidepressant Activity

TBHP has been studied for its potential antidepressant effects. Research indicates that derivatives of piperazine compounds can exhibit selective serotonin reuptake inhibition, which is a common mechanism for antidepressants. A study highlighted the synthesis of TBHP analogs that showed promising results in preclinical models of depression, suggesting that modifications to the piperazine structure could enhance efficacy and reduce side effects .

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. Its structural similarities to known neuroprotective agents allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental data demonstrated that TBHP could mitigate oxidative stress in neuronal cells, thereby preserving cell viability under adverse conditions .

Anticancer Properties

TBHP has shown promise in cancer research. Studies have indicated that it can inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a recent study demonstrated that TBHP induced apoptosis in human breast cancer cells by activating caspase pathways, making it a candidate for further development as an anticancer agent.

Synthesis of Novel Compounds

TBHP serves as a versatile building block in organic synthesis, particularly in the development of new pharmaceutical agents. Its ability to undergo various chemical reactions allows chemists to create complex molecules efficiently. For example, TBHP can be utilized in the synthesis of pyridine derivatives that are important in drug development .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-hydroxypyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The hydroxypyridine moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites. The tert-butyl ester group enhances the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and properties of tert-butyl 4-(4-hydroxypyridin-2-yl)piperazine-1-carboxylate and related compounds:

Key Comparative Analysis

Solubility and Polarity

- The hydroxyl group in the target compound increases polarity, favoring aqueous solubility compared to bromo (6) or cyano derivatives (6, 12) .

- Amino-substituted analogues (7, 18) exhibit intermediate solubility due to hydrogen-bonding capabilities .

Reactivity and Stability

- Bromo-substituted compound (6) is reactive toward nucleophilic substitution (e.g., amination to form 7) .

- Hydroxyl groups may confer susceptibility to oxidation, necessitating protective strategies during synthesis, unlike stable cyano or phenyl groups .

- Stability in gastric fluid varies: Some Boc-protected piperazines degrade under acidic conditions, as seen in .

Biological Activity

Tert-butyl 4-(4-hydroxypyridin-2-yl)piperazine-1-carboxylate (CAS No. 1453265-70-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 279.33 g/mol. The compound features a piperazine ring, a hydroxypyridine moiety, and a tert-butyl group, which contribute to its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 279.33 g/mol |

| CAS Number | 1453265-70-7 |

| Purity | >98% |

| Storage Conditions | Sealed, dry, 2-8°C |

Antioxidant Activity

Research indicates that compounds with hydroxypyridine groups exhibit significant antioxidant properties. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, suggesting its potential use in mitigating oxidative stress-related diseases .

Antimicrobial Activity

Preliminary evaluations have suggested that the compound may possess antimicrobial properties. In vitro assays indicated activity against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Case Studies and Research Findings

- Synthesis and Characterization :

- Pharmacological Studies :

- Metabolomic Profiling :

Q & A

Q. What are the common synthetic routes and key reaction conditions for synthesizing tert-butyl 4-(4-hydroxypyridin-2-yl)piperazine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, coupling, and deprotection. For example:

- Step 1 : Piperazine derivatives are often functionalized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce pyridine moieties. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) are critical for cross-coupling efficiency .

- Step 2 : Protection/deprotection of the tert-butyl carbamate group is achieved using Boc anhydride under basic conditions (e.g., triethylamine in THF) .

- Key Conditions : Reactions are conducted under inert atmospheres (N₂/Ar) at 60–100°C, with microwave irradiation occasionally used to accelerate kinetics .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/petroleum ether gradients tracks reaction progress .

Q. Which spectroscopic and chromatographic techniques are used to confirm the compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ identify functional groups (e.g., tert-butyl singlet at δ 1.46 ppm, pyridine protons at δ 7.0–8.8 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- HPLC : Quantifies purity (>95% by reverse-phase C18 columns) and resolves stereoisomers when applicable .

Q. How is the tert-butyl protecting group removed, and what are the challenges in deprotection?

- Methodological Answer :

- Deprotection : Use HCl in dioxane (4 M) or TFA in dichloromethane to cleave the Boc group. Reaction times vary (1–6 hours) under ambient conditions .

- Challenges : Over-acidification can degrade the pyridine ring. Neutralization with NaHCO₃ or resin-based scavengers minimizes side reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

- Methodological Answer :

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligands (e.g., BINAP vs. Xantphos) to enhance coupling efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates. Microwave-assisted synthesis reduces reaction times .

- Purification : Use silica gel chromatography with gradient elution (e.g., 0–40% ethyl acetate in hexane) or recrystallization from ethanol/water mixtures .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR with IR (e.g., carbonyl stretch at ~1700 cm⁻¹ for carbamate) and LC-MS to confirm molecular ion consistency .

- Dynamic Effects : Consider rotational barriers in piperazine rings, which cause splitting in NMR. Variable-temperature NMR (e.g., 25–60°C) can resolve ambiguities .

- Impurity Profiling : Use preparative HPLC to isolate minor components for structural elucidation .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like phosphoglycerate dehydrogenase. Focus on hydrogen bonding (pyridine-OH) and hydrophobic interactions (tert-butyl group) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- SAR Studies : Compare with analogs (e.g., nitrobenzoyl or chlorosulfonyl derivatives) to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.